2-(3-Fluorobenzamido)thiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of furan/thiophene-2-carboxamide derivatives, which could include “2-(3-Fluorobenzamido)thiophene-3-carboxamide”, has been reported in the literature . These compounds were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures of the obtained compounds were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 39 bonds, including 26 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 2 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amide (aromatic), 1 secondary amide (aromatic), and 1 Thiophene .Chemical Reactions Analysis
The reaction of acyl chlorides and heterocyclic amine derivatives leads to the formation of furan/thiophene-2-carboxamide derivatives . The reaction mixture was stirred for 1hr at room temperature, poured into the 5% hydrochloric acid solution, and then extracted with ethyl acetate .Mechanism of Action
Target of Action
The primary target of the compound 2-(3-Fluorobenzamido)thiophene-3-carboxamide is the immune-associated protein STING . STING, which stands for Stimulator of Interferon Genes, is an important protein that localizes in the endoplasmic reticulum membrane .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The compound this compound acts as an agonist to STING, leading to the activation of these pathways .
properties
IUPAC Name |
2-[(3-fluorobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMNTWWCBYFERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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